2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(4-Bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione scaffold. Its structure includes a 4-bromophenyl group at position 2 and a 2-methoxyethyl chain at position 3 (Figure 1).
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-26-11-10-23-18(12-6-8-13(21)9-7-12)22-19-16(20(23)25)17(24)14-4-2-3-5-15(14)27-19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHFWUFLOLJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic organic molecule with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
This compound features a chromeno[2,3-d]pyrimidine core with specific substitutions that influence its biological activity. The synthesis typically involves multi-step organic reactions, where starting materials undergo cyclization and functionalization to yield the final product. The general synthetic route includes:
- Preparation of chromene derivatives.
- Introduction of the bromophenyl and methoxyethyl groups.
- Cyclization under acidic or basic conditions to form the pyrimidine structure.
Biological Activity
Research has identified various biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, similar compounds with chromeno[2,3-d]pyrimidine structures have demonstrated significant inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in cancer cell growth regulation. A related study reported that certain derivatives exhibited IC50 values ranging from 420 nM to 930 nM against eEF-2K in MDA-MB-231 breast cancer cells, indicating potential as anticancer agents .
Anti-inflammatory Properties
Compounds in this class have been explored for their anti-inflammatory effects. The mechanism often involves inhibition of key signaling pathways that lead to inflammation. For example, certain chromeno[2,3-d]pyrimidine derivatives have been linked to reduced expression of pro-inflammatory cytokines in vitro.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways critical for cancer cell survival.
- Receptor Interaction : It may also interact with receptors involved in inflammatory responses, thereby modulating immune responses.
Case Studies and Research Findings
A summary of relevant studies highlights the biological activity and potential therapeutic applications:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Anticancer Properties : Recent studies have indicated that this compound has potential anticancer effects. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
- Mechanism of Action : The compound's mechanism involves the modulation of multiple cellular pathways that are critical for cancer cell survival and proliferation. In vitro studies demonstrate significant antiproliferative activity against various cancer cell lines .
Research Findings
A detailed analysis of recent research findings includes:
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies indicate that modifications to the compound's structure can significantly affect its biological activity. For instance, specific substituents at the 4 and 6 positions have been shown to enhance efficacy compared to their analogs.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Lung Cancer : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression .
Synthesis and Development
The synthesis of 2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been achieved through various methods. A notable approach involves a multicomponent reaction that allows for the efficient generation of diverse derivatives. This synthetic versatility is crucial for developing compounds with optimized biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related chromeno-pyrimidine-diones and analogs from the evidence are compared below, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine-Dione Derivatives
Key Observations:
Nitro groups (e.g., in ) introduce extreme electron withdrawal, which may increase reactivity but reduce metabolic stability.
Solubility and Lipophilicity: The 2-methoxyethyl substituent (target compound and ) likely improves aqueous solubility compared to alkyl (e.g., butyl in ) or aromatic (e.g., phenylethyl in ) groups.
Furan-containing analogs () may engage in aromatic stacking interactions, useful in kinase inhibition (as seen in GSK-3 inhibitors from ).
Metabolic Considerations :
- Halogenated aromatics (Br, Cl, F) generally resist oxidative metabolism, enhancing half-life. However, bromine’s larger atomic size may lead to distinct metabolic pathways compared to fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
